Product packaging for HC Blue no. 6(Cat. No.:CAS No. 93633-78-4)

HC Blue no. 6

Cat. No.: B12786292
CAS No.: 93633-78-4
M. Wt: 291.73 g/mol
InChI Key: XSUKBLJKLXZDPN-UHFFFAOYSA-N
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Description

Contextualization of Synthetic Chromophores in Contemporary Chemical Science

Synthetic chromophores are molecules that absorb and reflect specific wavelengths of light, resulting in the perception of color. ossila.com In contemporary chemical science, these compounds are no longer limited to their traditional roles as dyes and pigments. rsc.org Modern research has expanded their application to diverse fields such as biological sensing, imaging, and the development of advanced materials like organic light-emitting diodes (OLEDs) and solar cells. ossila.com The ability to tailor the properties of synthetic chromophores through molecular engineering allows for the precise control of their light absorption and emission characteristics, making them invaluable tools in various scientific and technological endeavors. ossila.comrsc.org

Chemical Structure and Core Reactive Moieties of HC Blue No. 6

This compound is chemically identified as 3-[N-methyl-4-(methylamino)-3-nitroanilino]propane-1,2-diol hydrochloride. nih.gov Its molecular structure is characterized by a nitro-substituted benzene (B151609) ring, which is a key feature of HC Blue dyes and contributes to their chromophoric properties. ontosight.aivulcanchem.com The molecule also contains several reactive moieties, including amino groups and a 1,2-propanediol side chain. ontosight.ai The presence of a secondary amine group makes the compound susceptible to nitrosation, a reaction that can form nitrosamines. europa.euresearchgate.net The hydrochloride salt form of this compound enhances its solubility in water, a crucial property for its use in various formulations. vulcanchem.com

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 3-[N-methyl-4-(methylamino)-3-nitroanilino]propane-1,2-diol;hydrochloride nih.gov
CAS Number 93633-78-4 nih.gov
Molecular Formula C11H18ClN3O4 nih.gov
Molecular Weight 291.73 g/mol nih.gov
InChI Key XSUKBLJKLXZDPN-UHFFFAOYSA-N nih.gov

Significance of this compound as a Model Compound for Environmental and Synthetic Chemistry Research

This compound serves as a valuable model compound in both environmental and synthetic chemistry research. Its presence in consumer products, such as hair dyes, necessitates an understanding of its environmental fate and potential for degradation. ontosight.aiturffuel.com The structural features of this compound, including the nitroaromatic ring and amine groups, make it a relevant subject for studies on the bioremediation and advanced oxidation processes of dye pollutants.

In the realm of synthetic chemistry, the synthesis of this compound likely involves multi-step processes, including nitration and alkylation of aromatic amine precursors. vulcanchem.com The study of its synthesis provides insights into the production of other complex organic molecules. Furthermore, the reactivity of its functional groups offers a platform for exploring various chemical transformations and derivatizations.

Table 2: Physicochemical Properties of this compound and Related Compounds

Compound Property Value Reference
This compound Molecular Weight 291.73 g/mol nih.gov
Molecular Formula C11H18ClN3O4 nih.gov
HC Blue No. 1 Melting Point 101.5–104°C vulcanchem.com
Solubility Soluble in ethanol (B145695) and water vulcanchem.com
HC Blue No. 12 Water Solubility >200 g/L (at pH 2.4) vulcanchem.com
HC Blue No. 15 Stability in DMSO Stable for at least 8 days europa.eu
Stability in Acetone Stable for at least 8 days europa.eu
Stability in Water Decomposes over time europa.eu
HC Blue No. 16 Water Solubility 218 g/l (20°C, pH 5.6) europa.eu

Unaddressed Research Challenges and Future Directions in this compound Studies

Despite the existing body of knowledge, several research gaps and future directions remain in the study of this compound. A significant challenge lies in the comprehensive understanding of its long-term environmental impact and the toxicity of its degradation byproducts. While some studies have touched upon the stability of related compounds, detailed investigations into the complete degradation pathways of this compound under various environmental conditions are needed. europa.eu

Future research should focus on:

Elucidating Degradation Mechanisms: Detailed mechanistic studies on the biotic and abiotic degradation of this compound are crucial for predicting its environmental persistence and the formation of potentially harmful intermediates.

Advanced Analytical Techniques: The development of more sensitive and specific analytical methods for the detection and quantification of this compound and its metabolites in complex environmental matrices is essential.

Structure-Toxicity Relationship: Further investigation into the relationship between the chemical structure of this compound and its toxicological profile will aid in the design of safer alternative chromophores.

Sustainable Synthesis: Exploring more environmentally friendly and efficient synthetic routes for this compound and similar compounds is a key area for future research in green chemistry.

Addressing these research challenges will not only enhance our understanding of this compound but also contribute to the broader field of environmental science and the development of sustainable chemical technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18ClN3O4 B12786292 HC Blue no. 6 CAS No. 93633-78-4

Properties

CAS No.

93633-78-4

Molecular Formula

C11H18ClN3O4

Molecular Weight

291.73 g/mol

IUPAC Name

3-[N-methyl-4-(methylamino)-3-nitroanilino]propane-1,2-diol;hydrochloride

InChI

InChI=1S/C11H17N3O4.ClH/c1-12-10-4-3-8(5-11(10)14(17)18)13(2)6-9(16)7-15;/h3-5,9,12,15-16H,6-7H2,1-2H3;1H

InChI Key

XSUKBLJKLXZDPN-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)N(C)CC(CO)O)[N+](=O)[O-].Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Hc Blue No. 6

Rational Design of Synthetic Pathways for HC Blue No. 6 and Structural Analogues

The molecular architecture of this compound, characterized by a substituted nitroaromatic core and multiple amino alcohol side chains, necessitates a carefully planned synthetic approach to ensure high yield and purity. The rational design of its synthesis involves considering efficiency, selectivity, and the potential for creating structural analogues with modified properties.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural elements from each starting material, offer an efficient route to complex molecules like nitroaromatic amines. cornell.eduorganic-chemistry.org These reactions are valued for their operational simplicity and rapid generation of chemical diversity. For the synthesis of the core structure of this compound and its analogues, several MCRs are conceptually applicable. For instance, imine-initiated MCRs, such as the Mannich or Strecker reactions, can be adapted to construct substituted amine frameworks. nih.gov

A key challenge is the strategic selection of starting materials that can assemble the desired nitroaromatic amine structure. Three-component ring transformation reactions, for example, have been successfully employed to synthesize N,N,2,6-tetrasubstituted 4-nitroanilines from simple starting materials under mild conditions. mdpi.com This approach allows for the modification of the product's framework, facilitating the creation of a library of compounds analogous to this compound. mdpi.com

Table 1: Illustrative Multi-component Reaction Strategies for Nitroaromatic Amine Synthesis

Reaction Type Reactant 1 Reactant 2 Reactant 3 Product Type
Mannich Reaction A non-enolizable aldehyde A primary or secondary amine An enolizable carbonyl compound β-aminocarbonyl compound
Strecker Synthesis An aldehyde or ketone An amine A cyanide source (e.g., KCN) α-aminonitrile
Three-Component Ring Transformation Dinitropyridone An amine An aliphatic ketone N,N,2,6-tetrasubstituted 4-nitroaniline

For a molecule like this compound, regioselectivity—the control of the position of chemical bond formation—is paramount. The synthesis must precisely install the amino and imino groups at the correct positions on the nitro-substituted benzene (B151609) ring. A common strategy involves a stepwise approach using a precursor with a suitable leaving group. For example, a related compound, HC Blue No. 2, is synthesized by reacting 4-fluoro-3-nitroaniline with ethylene oxide, followed by a reaction with monoethanolamine. cir-safety.org This two-step process ensures the correct regiochemical placement of the side chains.

A similar regioselective strategy for this compound would likely start with a precursor such as 4-chloro-1-amino-2-nitrobenzene or 4-fluoro-3-nitroaniline. The nucleophilic substitution of the halide by diethanolamine, followed by subsequent reaction at the primary amine with ethylene oxide, would build the final structure. The electron-withdrawing nitro group facilitates this nucleophilic aromatic substitution (SNAr) reaction, directing the substitution to the para position relative to the nitro group. wikipedia.orgnih.gov While the side chains of this compound itself are achiral, the synthesis of structural analogues with chiral side chains would require stereoselective methods to control the three-dimensional arrangement of atoms. nih.gov

Modern organic synthesis heavily relies on catalytic methods to form carbon-nitrogen (C-N) bonds efficiently and under mild conditions. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for synthesizing arylamines. rsc.org The Buchwald-Hartwig amination, which typically employs a palladium catalyst with a specialized phosphine ligand, has become a general and robust method for C-N bond formation. mit.edu This reaction could be applied to construct the core of this compound by coupling a di-substituted amine with a halogenated nitroaromatic precursor.

Research in this area focuses on developing more active and versatile catalyst systems that allow challenging C-N bond formations to occur under milder conditions. mit.edu Copper- and nickel-based catalyst systems have also emerged as valuable alternatives, sometimes offering different reactivity and substrate scope. rsc.org These catalytic approaches provide a significant advantage over classical methods, which often require harsh reaction conditions, by offering greater functional group tolerance and broader applicability for the synthesis of complex chromophores and their analogues. mit.edu

Post-Synthetic Modification and Functionalization of the this compound Core

Once the core structure of this compound is synthesized, its chemical properties can be fine-tuned through post-synthetic modification. This involves selectively reacting the aromatic ring or the functional groups on the side chains to introduce new properties or to attach other molecules. nih.gov

The reactivity of the aromatic ring in this compound is dictated by the electronic effects of its substituents: the strongly activating ortho, para-directing amino group (-NHR) and the strongly deactivating meta-directing nitro group (-NO₂). libretexts.orgbyjus.com

Electrophilic Aromatic Substitution (EAS): The powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. libretexts.orgyoutube.com Therefore, reactions like nitration, halogenation, or sulfonation would be expected to occur at the positions ortho to the primary amino group (positions 2 and 6). However, direct nitration can lead to oxidation and the formation of tarry by-products, and in strongly acidic media, the protonation of the amine groups forms anilinium ions, which are deactivating and meta-directing. byjus.comyoutube.com To control the reaction, the amino groups often require protection, for example, through acetylation. byjus.com

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack. wikipedia.orgyoutube.com This is particularly true for positions ortho and para to the nitro group. wikipedia.org While this compound does not have a good leaving group like a halide on the ring, the nitro group itself can, in some cases, be displaced by a strong nucleophile, although this typically requires activation by additional electron-withdrawing groups. rsc.orgnih.gov This pathway allows for the introduction of various nucleophiles, fundamentally altering the chromophore's structure.

This compound possesses multiple reactive sites on its side chains: three hydroxyl (-OH) groups, a secondary amine (-NH-), and a tertiary amine (-N<). The selective functionalization of one type of group in the presence of others is a significant synthetic challenge due to their similar nucleophilicities. nih.gov

Strategies for selective derivatization often rely on differences in reactivity or the use of protecting groups. Primary and secondary amines are generally more nucleophilic than alcohols and will react preferentially with acylating or alkylating agents. rsc.org However, achieving selectivity between the secondary amine and the three hydroxyl groups in this compound requires carefully controlled reaction conditions or specific reagents. For example, silylation can be used to selectively protect hydroxyl groups. mdpi.com The choice of reagent, solvent, and temperature can influence which functional group reacts. libretexts.org

Table 2: Reagents for Selective Derivatization of Amine and Hydroxyl Groups

Functional Group to Target Reagent Class Example Reagent Typical Conditions Notes
Amines (Primary/Secondary) Acyl Halides / Anhydrides Acetic Anhydride Base (e.g., Pyridine), Room Temp. Reacts readily with amines to form amides; can also acylate alcohols under more forcing conditions.
Hydroxyls Silyl Halides tert-Butyldimethylsilyl chloride (TBDMSCl) Imidazole, DMF Forms silyl ethers, which are stable protecting groups for alcohols and can be removed later.
Amines (Primary/Secondary) Isocyanates Phenyl isocyanate Aprotic solvent Forms urea derivatives.
Hydroxyls Acyl Chlorides Benzoyl Chloride Pyridine, 0°C to Room Temp. Converts hydroxyl groups to benzoate esters; amines will react faster if unprotected. libretexts.org
Amines and Hydroxyls Acyl Chlorides with Tertiary Amine Tail (e.g., specific tagging agents) Polar aprotic solvent Can tag both groups to enhance properties for analysis, such as in mass spectrometry. rsc.orgnih.gov

Influence of Structural Modifications on Electronic Properties and Molecular Orbitals

The electronic characteristics of this compound, a substituted p-nitroaniline derivative, are intrinsically linked to its molecular structure. Modifications to the substituent groups on the aromatic ring can significantly alter the electronic distribution, which in turn influences its color, lightfastness, and affinity for the hair shaft. The interplay between electron-donating and electron-withdrawing groups governs the intramolecular charge transfer (ICT) phenomena, which is fundamental to the dye's chromophoric properties.

The core structure of this compound features a phenylenediamine backbone with a nitro group, which acts as a potent electron-withdrawing group, and two amino groups that serve as electron-donating moieties. The N-methyl and N-(2-hydroxyethyl) substituents on one of the amino groups, and the unsubstituted amino group at the para position, create a push-pull system that facilitates ICT from the amino groups to the nitro group upon excitation by light. This charge transfer is the primary origin of the dye's characteristic blue color.

Impact of Substituents on Absorption Spectra:

The absorption maximum (λmax) of p-nitroaniline derivatives is highly sensitive to the nature of the substituents on the aromatic ring and the amino groups. Electron-donating groups (EDGs) attached to the amino nitrogen atoms enhance the electron density of the donor part of the molecule, leading to a bathochromic shift (redshift) in the absorption spectrum. Conversely, electron-withdrawing groups (EWGs) would lead to a hypsochromic shift (blueshift).

For instance, increasing the alkyl chain length or introducing other electron-releasing groups on the N-substituents would be expected to cause a redshift, deepening the color. Theoretical studies on similar p-nitroaniline systems have shown that substituents like -OH and -OCH3, which are strong electron donors, significantly redshift the absorption spectrum. nih.gov

Molecular Orbitals and the HOMO-LUMO Gap:

The electronic transitions responsible for the color of this compound can be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical determinant of the wavelength of light the molecule absorbs.

In molecules like this compound, the HOMO is typically localized on the electron-rich phenylenediamine moiety, while the LUMO is concentrated on the electron-deficient nitrobenzene part of the molecule. The absorption of a photon of appropriate energy promotes an electron from the HOMO to the LUMO, corresponding to the aforementioned intramolecular charge transfer.

Structural modifications directly influence the energies of the HOMO and LUMO, thereby tuning the HOMO-LUMO gap.

Electron-Donating Groups (EDGs): The introduction of stronger EDGs on the amino nitrogens, such as longer alkyl chains or other electron-releasing functionalities, raises the energy of the HOMO. This leads to a smaller HOMO-LUMO gap and, consequently, a bathochromic shift in the absorption spectrum.

Electron-Withdrawing Groups (EWGs): Conversely, should an EWG be introduced, it would lower the energy of the LUMO, also resulting in a smaller energy gap. However, modifications to the donor part of the molecule are more common for tuning the color of such dyes.

The following interactive data table illustrates the predicted effects of hypothetical structural modifications on the electronic properties of a molecule analogous to this compound, based on established principles from studies on p-nitroaniline derivatives. nih.gov

PropertyPredicted Value
HOMO Energy (eV)-5.80
LUMO Energy (eV)-2.50
HOMO-LUMO Gap (eV)3.30
Predicted λmax Shift---

Detailed Research Findings:

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of dye molecules. For a range of p-nitroaniline derivatives, DFT calculations have successfully predicted the trends in HOMO-LUMO gaps and their correlation with the experimentally observed absorption maxima. nih.gov These studies confirm that the electronic nature of the substituents plays a crucial role in modulating the frontier molecular orbital energies.

Research on related disperse dyes has shown that the introduction of substituents that enhance the push-pull character of the molecule leads to a more significant intramolecular charge transfer and a smaller HOMO-LUMO gap. For instance, increasing the electron-donating ability of the amino group through N-alkylation or N-arylation generally results in a bathochromic shift.

Furthermore, the planarity of the molecule can also affect its electronic properties. Steric hindrance introduced by bulky substituents may cause a twist in the molecular structure, potentially disrupting the π-conjugation and leading to a hypsochromic shift. However, for a molecule like this compound, the substituents are not expected to introduce significant steric strain that would disrupt the planarity of the aromatic system.

Sophisticated Spectroscopic Characterization and Molecular Structure Elucidation of Hc Blue No. 6

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules like HC Blue No. 6. This technique provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

While one-dimensional (1D) NMR provides initial data on the types of protons and carbons present, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and defining the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to one another in the molecular structure. For this compound, COSY would be instrumental in tracing the proton network along the aromatic ring and the propanediol (B1597323) side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the aromatic ring to the side chain via the nitrogen atom. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining stereochemistry by identifying protons that are close to each other in space, even if they are not directly bonded. In the case of this compound, which is a racemic mixture, NOESY could help in analyzing the spatial arrangement of the substituents on the chiral center of the propanediol moiety. nih.govncats.io

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on its known structure. Actual experimental values would be determined through these NMR techniques.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
Aromatic CH6.5 - 8.0110 - 150COSY with adjacent aromatic protons; HMBC to other ring carbons and the N-methyl group.
N-CH₃ (ring)~3.0~30-40HMBC to aromatic carbons.
N-CH₃ (side chain)~2.8~40-50HMBC to the CH₂ of the propanediol side chain and aromatic carbons.
N-CH₂~3.5~50-60COSY with the CH group of the propanediol; HMBC to the N-methyl group and the CH group.
CH(OH)~4.0~65-75COSY with the N-CH₂ and CH₂OH protons.
CH₂OH~3.7~60-70COSY with the CH(OH) proton.
OHVariable-May show NOESY correlations to nearby protons.
NHVariable-May show NOESY correlations to nearby protons.

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

While solution-state NMR is common, solid-state NMR (ssNMR) provides valuable insights into the structure of this compound in its solid form. This is particularly relevant as the compound is often handled as a powder. cir-safety.org ssNMR can differentiate between crystalline and amorphous forms of the compound, providing information on molecular packing, conformation, and polymorphism, which can influence its physical properties.

Advanced Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Fine Structure

High-resolution mass spectrometry provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₇N₃O₄·HCl), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. nih.govncats.io The molecular weight of the free base is 255.2704 g/mol , and as a hydrochloride salt, it is 291.731 g/mol . ncats.io HRMS can also resolve the isotopic fine structure, which arises from the presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), further confirming the elemental composition.

PropertyValueSource
Molecular FormulaC₁₁H₁₇N₃O₄·HCl nih.gov
Molecular Weight (HCl salt)291.73 g/mol nih.govnih.gov
Molecular Weight (free base)255.2704 g/mol ncats.io
Monoisotopic Mass291.0985838 Da nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidation of Degradation Products and Impurities

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov An ion of a specific mass-to-charge ratio is selected, fragmented, and the resulting fragment ions are then analyzed. This technique is invaluable for structural elucidation by piecing together the molecular structure from its fragments. It is also a powerful tool for identifying and characterizing impurities and degradation products that may be present in a sample of this compound. By analyzing the fragmentation patterns, the structures of these minor components can be determined. For instance, common fragmentation pathways for molecules like this compound might involve the loss of the propanediol side chain, cleavage of the N-alkyl bonds, or loss of the nitro group. libretexts.orgnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. wikipedia.org These techniques are complementary and are used to identify the functional groups present in a molecule. s-a-s.orgmdpi.com

For this compound, FTIR and Raman spectra would reveal characteristic vibrational bands corresponding to its various functional groups.

Functional GroupExpected Vibrational Frequency Range (cm⁻¹)Spectroscopic Technique
O-H stretch (alcohols)3200-3600 (broad)FTIR, Raman
N-H stretch (secondary amine)3300-3500FTIR, Raman
C-H stretch (aromatic)3000-3100FTIR, Raman
C-H stretch (aliphatic)2850-3000FTIR, Raman
N-O stretch (nitro group)1500-1550 (asymmetric), 1340-1380 (symmetric)FTIR, Raman
C=C stretch (aromatic)1400-1600FTIR, Raman
C-N stretch1250-1350FTIR, Raman
C-O stretch (alcohol)1000-1260FTIR

Analysis of these vibrational bands confirms the presence of the hydroxyl, amine, nitro, and aromatic functionalities within the this compound molecule. oatext.com Furthermore, subtle shifts in these vibrational frequencies can provide insights into intermolecular interactions, such as hydrogen bonding, and the conformational state of the molecule. acs.org

Electronic Absorption and Emission Spectroscopy for Characterizing Chromophoric Behavior

The chromophoric behavior of a molecule, which dictates its color and interaction with light, is fundamentally determined by its electronic structure. Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are powerful tools for probing the electronic transitions and photophysical processes that occur within a molecule upon light absorption.

Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. bethunecollege.ac.in This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uklibretexts.orglibretexts.org For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions. shu.ac.uklibretexts.orglibretexts.org These transitions involve the promotion of electrons from π (bonding) or n (non-bonding) orbitals to π* (antibonding) orbitals and occur in unsaturated functional groups known as chromophores. bethunecollege.ac.inshu.ac.uk

The structure of this compound, containing a substituted nitro-phenylenediamine system, possesses a conjugated π-electron system and non-bonding electrons, making it a potent chromophore. The absorption of light energy that matches the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) leads to electronic excitation. libretexts.orglibretexts.orgmsu.edu The extent of conjugation in a molecule significantly influences the wavelength of maximum absorption (λmax). Generally, extending the conjugation results in a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in molar absorptivity). msu.edu

For a related compound, HC Blue No. 2, UV-Vis spectra showed a major absorption peak in the UV region and a secondary peak in the visible region, which is responsible for its color. cir-safety.org Specifically, one batch of HC Blue No. 2 exhibited a primary absorption peak at 263 nm and a secondary peak at 531 nm, while another showed peaks at 264 nm and 534 nm. cir-safety.org Given the structural similarities, this compound is expected to exhibit a comparable UV-Vis absorption profile, with characteristic bands indicating the electronic transitions within its chromophoric system.

Parameter Description
Chromophore The part of a molecule responsible for its color, containing valence electrons with low excitation energies. shu.ac.uk
Electronic Transitions Promotion of electrons from a ground state to an excited state upon absorption of radiation. shu.ac.uk Common types in organic molecules include π → π* and n → π*. libretexts.orglibretexts.org
λmax (Wavelength of Maximum Absorption) The wavelength at which a substance shows maximum absorbance.
Molar Absorptivity (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.
Bathochromic Shift A shift of an absorption band to a longer wavelength. msu.edu
Hyperchromic Shift An increase in the intensity of an absorption band. bethunecollege.ac.in

Fluorescence spectroscopy provides insights into the photophysical processes that occur after a molecule absorbs light. Fluorescence is the emission of a photon from a molecule as it returns from an excited singlet state (S1) to the ground singlet state (S0). nih.gov Key parameters determined from fluorescence spectroscopy include the fluorescence spectrum, quantum yield (Φf), and fluorescence lifetime (τf). nih.gov

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.netmsu.edu It is a critical parameter for characterizing the emissive properties of a molecule. researchgate.net The quantum yield can be determined relative to a standard with a known quantum yield or through absolute methods. researchgate.net

Parameter Description
Fluorescence Radiative transition from the first excited singlet state (S1) to the ground singlet state (S0). nih.gov
Fluorescence Quantum Yield (Φf) The ratio of the number of photons emitted through fluorescence to the number of photons absorbed. nih.govresearchgate.net
Fluorescence Lifetime (τf) The average time a molecule spends in the excited state before returning to the ground state via fluorescence. nih.gov
Photophysical Processes The pathways for the dissipation of energy from an excited state, including radiative (fluorescence, phosphorescence) and non-radiative processes. msu.edu

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis of this compound

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. carleton.edu It relies on the diffraction of X-rays by the ordered lattice of atoms in a crystal. carleton.eduopengeology.org The two primary methods are single-crystal X-ray diffraction and X-ray powder diffraction (XRPD). opengeology.orgucmerced.edu

X-ray powder diffraction (XRPD) is used for the analysis of polycrystalline materials or powders. ucmerced.eduub.edu Instead of a single crystal, a large number of randomly oriented crystallites are exposed to the X-ray beam, resulting in a diffraction pattern of concentric cones that are recorded as a one-dimensional plot of intensity versus diffraction angle (2θ). opengeology.org XRPD is a powerful tool for phase identification, as the resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline compound. ucmerced.edu It can also be used to determine unit cell parameters and assess sample purity. opengeology.org

While specific crystallographic data for this compound was not found in the search results, analysis of its molecular structure (C11H17N3O4.ClH) suggests it is a molecule capable of forming crystalline solids suitable for X-ray diffraction analysis. drugfuture.comnih.gov Such an analysis would provide unequivocal proof of its molecular structure, detailing the spatial arrangement of the methylamino, nitro, and dihydroxypropylamino substituents on the benzene (B151609) ring, as well as the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Technique Sample Type Information Obtained
Single-Crystal X-ray Diffraction Single crystal (0.1-0.2 mm) ub.eduPrecise atomic coordinates, bond lengths, bond angles, molecular conformation, crystal packing. carleton.edu
X-ray Powder Diffraction (XRPD) Polycrystalline powder ucmerced.eduPhase identification (fingerprinting), unit cell parameters, sample purity, crystallite size. opengeology.orgucmerced.edu

Mechanistic Investigations of Hc Blue No. 6 Chemical Reactivity and Degradation

Oxidative Transformation Pathways

Oxidative degradation of aromatic compounds like HC Blue No. 6 is a significant transformation route, often initiated by highly reactive species. These processes typically lead to the breakdown of the chromophore, resulting in decolorization and mineralization.

The hydroxyl radical (•OH) is a powerful, non-selective oxidizing agent that can initiate the degradation of a wide range of organic pollutants. wikipedia.org The reaction of hydroxyl radicals with aromatic molecules like this compound can proceed through several mechanisms, including hydrogen abstraction and electrophilic addition to the aromatic ring.

Given the structure of this compound, the electron-donating amino and hydroxyethylamino groups activate the benzene (B151609) ring, making it susceptible to electrophilic attack by •OH radicals. The initial attack can lead to the formation of hydroxylated intermediates. The addition of •OH to the aromatic ring forms a hydroxycyclohexadienyl radical, which can subsequently undergo further oxidation or elimination reactions. Another potential site of attack is the abstraction of a hydrogen atom from the N-alkyl chains or the amino groups.

While specific studies on this compound are limited, research on similar dyes like Methylene Blue shows that degradation by hydroxyl radicals follows pathways of formal hydrogen transfer and radical adduct formation, leading to various intermediates. rsc.org The progressive oxidation can lead to the opening of the aromatic ring, ultimately resulting in the formation of smaller organic acids and, eventually, complete mineralization to carbon dioxide and water.

Table 1: Plausible Intermediates in Hydroxyl Radical-Initiated Oxidation of this compound

Intermediate Type Plausible Structure/Description
Hydroxylated Derivatives •OH group added to the aromatic ring
N-dealkylated Intermediates Loss of one or both hydroxyethyl (B10761427) groups

Hydrogen peroxide (H₂O₂) is a common oxidant used in advanced oxidation processes (AOPs) for wastewater treatment. scielo.br It can degrade dyes either directly, although this is often slow, or more effectively through the generation of hydroxyl radicals via processes like the Fenton reaction (in the presence of Fe²⁺ ions). mdpi.comaiche.org

In a Fenton-like process, H₂O₂ reacts with ferrous ions to produce hydroxyl radicals, which then attack the dye molecule as described in the section above. mdpi.com The efficiency of peroxide-based oxidation is influenced by parameters such as pH, temperature, and the concentration of both the peroxide and any catalyst. mdpi.com Studies on other synthetic dyes have demonstrated that increasing the H₂O₂ concentration generally enhances the degradation rate up to an optimal point, beyond which it can have a scavenging effect on the radicals. mdpi.com

The degradation of this compound by peroxide-based oxidation is expected to proceed through hydroxylation, N-dealkylation, and cleavage of the aromatic ring. Product identification in studies of other nitrophenol-based compounds has revealed the formation of hydroxylated aromatic intermediates, followed by the generation of aliphatic acids such as oxalic, formic, and acetic acid prior to complete mineralization.

Oxidation can also be initiated by a direct electron transfer from the dye molecule to an oxidizing agent. In this pathway, the this compound molecule would act as an electron donor, forming a radical cation. This highly reactive intermediate would then undergo subsequent reactions, such as deprotonation, hydrolysis, or reaction with other available nucleophiles.

The presence of multiple amino groups on the this compound structure makes it susceptible to this type of oxidation, as the nitrogen lone pairs lower the molecule's ionization potential. The resulting radical cation is unstable and would likely rearrange or react quickly to form more stable products, leading to the fragmentation of the original molecule and loss of color. This mechanism is a fundamental step in many oxidative processes, including electrochemical oxidation and photocatalysis.

Reductive Transformation Pathways

Reductive processes offer an alternative degradation route, primarily targeting the electron-withdrawing nitro group on the this compound molecule. These pathways are common in anaerobic environments and can also be induced electrochemically.

The reduction of aromatic nitro compounds is a well-established chemical transformation. wikipedia.org The nitro group (-NO₂) of this compound can be sequentially reduced to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to an amino (-NH₂) group. mdpi.com This multi-step reduction involves a total transfer of six electrons and six protons.

Common reagents used for this transformation include catalytic hydrogenation (e.g., using catalysts like Palladium on carbon or Raney nickel with H₂ gas) or dissolving metals in acidic media (e.g., iron, zinc, or tin). wikipedia.orgcommonorganicchemistry.com The metabolism of the structurally similar HC Blue No. 1 has been shown to involve nitroreduction, indicating this is a relevant pathway for this class of dyes. nih.gov The formation of the final amino derivative, 2-((4-amino-3-((2-hydroxyethyl)amino)phenyl)amino)ethan-1-ol, results in a significant change in the electronic properties of the molecule and a loss of its characteristic blue color.

Table 2: Intermediates and Final Product in the Reduction of this compound Nitro Group

Compound Type Functional Group
Starting Material -NO₂ (Nitro)
Intermediate 1 -NO (Nitroso)
Intermediate 2 -NHOH (Hydroxylamino)

| Final Product | -NH₂ (Amino) |

Electrochemical methods can also be employed to reduce the nitro group of this compound. In this process, electrons are supplied by a cathode to the dye molecule. mdpi.com The reduction typically occurs on the cathode surface, where the dye molecule accepts electrons and protons (from the solvent, usually water) to undergo the same stepwise reduction observed in chemical methods.

The electrochemical reduction of aromatic nitro compounds can proceed via a proton-electron concerted transfer pathway. mdpi.com The process can often be controlled by adjusting the electrode potential to selectively form the hydroxylamine (B1172632) intermediate or to proceed to the fully reduced amine. wikipedia.org The products formed are identical to those from chemical reduction: the nitroso and hydroxylamino derivatives as intermediates and the corresponding triamine as the final stable product.

Based on a comprehensive search for scientific literature, detailed information specifically concerning the mechanistic investigations of "this compound" chemical reactivity and degradation is not available. The search did not yield specific data regarding its hydrolytic stability, photochemical decomposition mechanisms, or thermal decomposition kinetics as required by the provided outline.

While general information exists on the degradation of other dyes, including different "HC" colorants, the strict requirement to focus solely on this compound prevents the inclusion of this data. To ensure scientific accuracy and adhere to the instructions, the article cannot be generated without specific research findings on this compound for each outlined section.

Therefore, the requested article focusing on the chemical reactivity and degradation of this compound cannot be provided at this time due to the absence of specific scientific studies on this particular compound in the public domain.

Based on the available scientific literature, a detailed article focusing solely on the environmental fate and advanced remediation technologies for the specific chemical compound This compound cannot be generated.

Extensive searches for data on the environmental distribution, partitioning behavior, microbial biotransformation, and specific enzymatic degradation pathways of this compound did not yield the specific research findings required to accurately and thoroughly populate the requested outline.

The available research in the public domain often discusses other hair dye compounds, such as HC Blue No. 2, or different classes of dyes like Direct Blue 6. While these compounds may share some structural similarities or belong to broader categories of dyes, extrapolating their specific environmental and biological data to this compound would be scientifically inaccurate and speculative.

To generate the requested article with the required level of detail and scientific accuracy, including data tables on sorption coefficients, partitioning behavior, and specific microbial degradation pathways, dedicated studies focusing explicitly on this compound are necessary. Such specific studies were not identified in the conducted search.

Environmental Fate and Advanced Remediation Technologies for Hc Blue No. 6

Microbial Biotransformation and Biodegradation Pathways

Genetic and Genomic Analysis of Microbial Degradation Potential

Currently, there is no specific information available in scientific literature regarding the genetic and genomic analysis of microorganisms capable of degrading HC Blue No. 6. Research has not yet identified specific microbial strains, enzymes, or genetic pathways responsible for the breakdown of this particular compound. Therefore, a discussion on the genetic basis for its biodegradation cannot be provided.

Factors Governing Biodegradation Rates in Aquatic and Terrestrial Environments

Detailed studies on the factors that govern the biodegradation rates of this compound in different environmental compartments are not available. Information regarding the influence of key environmental parameters such as pH, anaerobic versus aerobic conditions, and nutrient availability on the microbial degradation of this specific dye has not been documented in the reviewed literature.

Advanced Oxidation Processes (AOPs) for the Removal of this compound from Aqueous Systems

Advanced Oxidation Processes (AOPs) are a class of effective technologies for the treatment of wastewater containing recalcitrant organic pollutants. However, specific research applying these methods to the degradation of this compound is not found in the available scientific literature.

Fenton and Photo-Fenton Processes: Optimization and Mechanistic Studies

There are no published studies focusing on the optimization or the mechanistic pathways of the Fenton or photo-Fenton processes for the degradation of this compound. Consequently, data on reaction kinetics, optimal pH, and reagent concentrations for the effective removal of this compound are not available.

UV-Based Advanced Oxidation Technologies: UV/H₂O₂ and UV/Ozone Systems

Scientific literature lacks specific research on the application of UV/H₂O₂ or UV/Ozone systems for the degradation of this compound. As a result, information on the efficacy, reaction intermediates, and mineralization extent for this compound using these technologies could not be located.

Electrochemical Oxidation for this compound Degradation

No specific studies on the electrochemical oxidation of this compound are available. Therefore, details regarding electrode materials, current density, and degradation efficiency for this particular dye remain uninvestigated.

Heterogeneous Photocatalysis Using Semiconductor Materials

The application of heterogeneous photocatalysis using semiconductor materials for the degradation of this compound has not been reported in the accessible scientific literature. Research on the use of catalysts like TiO₂ or ZnO under UV or visible light for the removal of this dye is not available.

Sonochemical Degradation and Hydrodynamic Cavitation Mechanisms

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies that rely on the generation of highly reactive radical species, primarily hydroxyl radicals (•OH), to degrade persistent organic pollutants. Sonochemical degradation and hydrodynamic cavitation are two such AOPs that utilize physical phenomena to induce chemical oxidation.

Sonochemical Degradation: This method employs ultrasonic irradiation (typically >20 kHz) to induce acoustic cavitation in a liquid medium. The process involves the formation, growth, and violent collapse of microscopic bubbles. This implosion creates localized "hot spots" with transient temperatures of ~5000 K and pressures of ~1000 atm. These extreme conditions lead to the pyrolytic decomposition of water molecules within the collapsing bubble, generating highly reactive hydroxyl (•OH) and hydrogen (•H) radicals.

The primary mechanisms for dye degradation via sonolysis are:

Radical Attack: Hydroxyl radicals, being powerful and non-selective oxidants, attack the dye molecules, leading to the cleavage of chromophoric groups (like azo bonds) and subsequent mineralization into CO2, H2O, and inorganic ions. gmu.ac.ir

Pyrolysis: Volatile and hydrophobic dye molecules can diffuse into the cavitation bubble and undergo thermal decomposition at the high temperatures generated during collapse. gmu.ac.ir

Mechanical Effects: The shockwaves and microjets produced by bubble collapse can enhance mass transfer and break down larger dye aggregates, increasing their susceptibility to radical attack.

The efficiency of sonochemical degradation is influenced by several factors, including frequency, power, pH, and the presence of other chemical species. Studies on various textile dyes have shown that acidic conditions often favor degradation. researchgate.net For instance, the degradation of dyes like Rhodamine B and Methylene Blue was significantly enhanced by combining ultrasonication with persulfate activated by cobalt ions, achieving 90-97% decolorization. nih.gov

Hydrodynamic Cavitation (HC): Unlike sonochemistry, which uses sound waves, hydrodynamic cavitation utilizes the fluid's own motion to create cavitation bubbles. This is achieved by passing the liquid through a constriction, such as an orifice plate or a Venturi tube, which causes a sharp increase in velocity and a corresponding drop in pressure according to Bernoulli's principle. mdpi.com If the pressure drops below the liquid's vapor pressure, cavities form. As the liquid exits the constriction and pressure recovers, these cavities collapse, releasing significant energy and generating radicals through the same "hot spot" mechanism as in acoustic cavitation. mdpi.commdpi.com

HC is considered a highly energy-efficient AOP. irost.ir The degradation efficiency of HC can be significantly improved by combining it with other oxidants like hydrogen peroxide (H2O2) or Fenton's reagent (Fe²⁺ + H2O2). ekb.eg Research on the degradation of methyl orange dye using HC showed that complete degradation could be achieved at an optimized pH of 2 with the addition of H2O2. irost.ir

Table 1: Comparison of Degradation Efficiency for Different Textile Dyes using Sonochemical and Hydrodynamic Cavitation-Based AOPs (Data is illustrative, based on findings for analogous dyes)

Treatment Method Target Dye Key Parameters Degradation Efficiency COD/TOC Removal Reference
Cobalt-activated Persulfate + Ultrasonication Methylene Blue pH 7, 60 min ~95% Decolorization COD: ~70%, TOC: ~58% nih.gov
Cobalt-activated Persulfate + Ultrasonication Acid Orange II pH 7, 60 min ~97% Decolorization COD: ~65%, TOC: ~53% nih.gov
Hydrodynamic Cavitation + H₂O₂ Methyl Orange pH 2, 8 ml/L H₂O₂ 100% Degradation - irost.ir
Hydrodynamic Cavitation Dye Effluent 120 min - COD: 64% semanticscholar.org

Integration of AOPs with Biological Treatment for Enhanced Removal Efficiency

While AOPs are effective at breaking down complex and recalcitrant molecules like dyes, complete mineralization to CO2 and H2O can be energy-intensive and costly. iwaponline.com Conversely, conventional biological treatments (e.g., activated sludge) are cost-effective but often struggle to degrade the complex aromatic structures of synthetic dyes. nih.gov

Integrating AOPs with biological processes creates a synergistic system that leverages the strengths of both technologies for more efficient and complete wastewater treatment. mdpi.com This combination can be configured in two primary ways:

AOP as a Post-treatment: Here, the wastewater first undergoes biological treatment, which removes the readily biodegradable organic matter. The remaining recalcitrant compounds and color are then polished using an AOP. This configuration is particularly useful when the initial wastewater contains a mix of biodegradable and non-biodegradable substances. scispace.com

Studies have demonstrated the effectiveness of this integrated approach. For example, the synergistic treatment of Remazol Yellow RR dye using Aeromonas hydrophila followed by an H2O2-based AOP resulted in maximum decolorization within 4 hours, a significant improvement over either process alone. researchgate.net This combined B-AOPs treatment also led to a substantial reduction in Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) by 84.88% and 82.76%, respectively. researchgate.net The initial biological step cleaves the azo bonds, while the subsequent AOP degrades the resulting aromatic amines, which are often resistant to further biological degradation. scispace.com

Table 2: Performance of Integrated AOP-Biological Treatment Systems for Dye Wastewater (Data is illustrative, based on findings for analogous dyes)

Integrated System Target Pollutant AOP Stage Biological Stage Key Findings Reference
Biological-AOP Remazol Yellow RR Dye H₂O₂ Aeromonas hydrophila 100% decolorization in 4h; 84.88% BOD reduction; 82.76% COD reduction. researchgate.net
AOP-Biological Real Textile Wastewater Fenton Process Sequential Batch Reactor (SBR) AOP pre-treatment increased biodegradability, allowing for effective removal in the SBR. capes.gov.br
Anaerobic-AOP Azo Dyes Photo-Fenton / Ozonation Anaerobic Biofilm Biological stage cleaved azo bonds; AOP stage degraded aromatic amines and reduced toxicity. scispace.com
Fenton-Biological Industrial Park Wastewater Fenton Process Aerated Biological Filter Synergistic effect resulted in >70% mineralization with reduced Fenton reagent dosage. mdpi.com

Modeling Environmental Transport and Transformation of this compound

Understanding the environmental fate and transport of a compound like this compound is crucial for assessing its potential impact and managing risk. "Fate and transport" refers to the processes that govern a chemical's movement, transformation, and persistence in the environment, including in air, water, soil, and sediment. nih.govcdc.govepa.gov

Environmental fate models are computational tools used to predict how a chemical will behave when released. These models integrate the chemical's physical-chemical properties with environmental parameters to simulate its distribution and transformation over time. nih.gov For a dye like this compound, key processes considered in such models include:

Transport: This describes the movement of the dye within and between environmental compartments. epa.gov Key transport mechanisms include:

Advection: Movement with the bulk flow of water (e.g., in rivers or groundwater).

Dispersion: Spreading due to turbulence and molecular diffusion.

Volatilization: Transfer from water to air, which is governed by the Henry's Law Constant. cdc.gov

Transformation (Fate): These are the chemical, physical, and biological processes that alter the dye's structure. cdc.gov

Sorption: The partitioning of the dye between the aqueous phase and solid phases like soil or sediment. This is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value suggests the compound will bind strongly to soil and be less mobile. cdc.gov

Biodegradation: Breakdown by microorganisms.

Photolysis: Degradation by sunlight in surface waters.

Hydrolysis: Reaction with water.

Bioaccumulation: The potential for the chemical to accumulate in the tissues of living organisms, often predicted using the octanol-water partition coefficient (Kow). cdc.gov

Geo-referenced models can integrate these processes with Geographic Information System (GIS) data to provide spatially explicit predictions of a chemical's concentration and movement across a watershed, considering compartments like air, canopy, soil layers, surface water, and sediment. nih.gov Such models can simulate the effects of varying environmental conditions and emission sources on a daily basis, providing valuable information for risk assessment and the development of management strategies for pollutants released into the environment. nih.govmdpi.com

Advanced Analytical Methodologies for the Detection and Quantification of Hc Blue No. 6 and Its Transformation Products

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS/MS)

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) stands as a powerful tool for the analysis of non-volatile and thermally labile compounds like HC Blue No. 6. Its high sensitivity and selectivity make it ideal for detecting trace levels of the target analyte and its metabolites in challenging sample matrices.

The development of a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method is critical for the effective separation of this compound from endogenous and exogenous interferences present in complex samples such as wastewater, soil extracts, or biological fluids. The primary advantage of UHPLC over conventional HPLC is the use of sub-2 µm particle columns, which provides higher resolution, greater sensitivity, and faster analysis times.

A typical UHPLC method for the analysis of this compound would employ a reversed-phase column, such as a C18 or phenyl-hexyl column, which offers good retention for moderately polar aromatic compounds. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol. The gradient would be optimized to ensure sharp, symmetrical peaks for this compound and its potential transformation products, which may have varying polarities.

Table 1: Illustrative UHPLC Gradient Program for this compound Analysis

Time (min) % Aqueous (0.1% Formic Acid) % Acetonitrile
0.0 95 5
1.0 95 5
8.0 10 90
10.0 10 90
10.1 95 5
12.0 95 5

Method validation is a crucial step to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. For complex matrices, the assessment of matrix effects is particularly important, as co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

High-resolution mass spectrometry (HRMS), often performed using Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. This capability is invaluable for the confident identification of this compound and the structural elucidation of its unknown transformation products.

In a typical workflow, a full-scan HRMS analysis is performed to detect all ionizable compounds in the sample. The accurate mass of the protonated molecule ([M+H]⁺) of this compound can be used to propose its elemental composition. Subsequently, tandem mass spectrometry (MS/MS) experiments are conducted. In these experiments, the precursor ion of interest is isolated and fragmented, and the resulting product ions are also measured with high mass accuracy. The fragmentation pattern provides structural information that can be used to confirm the identity of the compound and to characterize its metabolites or degradation products. For instance, the fragmentation of a glucuronide conjugate of this compound would be expected to show a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da).

Table 2: Theoretical Accurate Mass Data for this compound and a Hypothetical Metabolite

Compound Chemical Formula Precursor Ion ([M+H]⁺) Theoretical m/z
This compound C₁₁H₁₇N₃O₄ C₁₁H₁₈N₃O₄⁺ 256.1292
Hydroxylated this compound C₁₁H₁₇N₃O₅ C₁₁H₁₈N₃O₅⁺ 272.1241

The use of HRMS significantly reduces the likelihood of false positives and provides a higher degree of confidence in compound identification compared to nominal mass spectrometry.

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response. This technique involves the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte of interest. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as ¹³C, ¹⁵N, or ²H.

For the quantification of this compound, a known amount of its SIL-IS would be added to the sample at the beginning of the sample preparation process. The analyte and the SIL-IS are then co-extracted and analyzed by LC-MS/MS. Quantification is based on the ratio of the response of the analyte to that of the SIL-IS. Since the analyte and the SIL-IS behave identically during sample preparation and analysis, any loss of analyte during these steps will be mirrored by a proportional loss of the SIL-IS, and the ratio will remain constant. This approach provides highly accurate and precise quantitative results, even in complex matrices where significant matrix effects are present.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analytes in Environmental Samples

While this compound itself is not amenable to gas chromatography (GC) due to its low volatility and thermal instability, some of its potential transformation products in environmental samples might be more volatile or can be made so through derivatization. GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

For the analysis of potential degradation products of this compound, a derivatization step would likely be necessary to increase the volatility and thermal stability of the analytes. For example, polar functional groups such as hydroxyl and amine groups can be derivatized with silylating agents or by acylation. The derivatized sample is then injected into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer is used for detection and identification based on the mass spectra of the analytes, which can be compared to spectral libraries for confirmation.

Advanced Sample Preparation Techniques for Environmental and Complex Chemical Samples

Effective sample preparation is a critical step in the analytical workflow for the determination of trace levels of this compound and its transformation products in complex matrices. The goal of sample preparation is to isolate and concentrate the analytes of interest while removing interfering substances.

Solid-phase extraction (SPE) is a widely

Assessment and Mitigation Strategies for Matrix Effects in Complex Samples

In the analysis of trace contaminants like this compound in complex environmental samples such as wastewater, soil, or sediment, the sample matrix—everything in the sample other than the analyte—can significantly interfere with the measurement process. wikipedia.org These interferences, known as matrix effects, can lead to the suppression or enhancement of the analytical signal, compromising the accuracy, precision, and sensitivity of the results. nih.govnih.gov For chromatographic methods coupled with mass spectrometry (LC-MS), which are often employed for their high selectivity and sensitivity, matrix effects are a primary concern. nih.gov

Assessment of Matrix Effects:

Quantitatively assessing matrix effects is a critical step in method development. The most common approach is the post-extraction spike method. nih.govnih.gov This involves comparing the signal response of an analyte in a pure solvent standard to the response of the analyte spiked into a blank sample extract that has undergone the entire preparation procedure. The matrix effect (ME) can be calculated, with values less than 100% indicating signal suppression and values greater than 100% indicating signal enhancement. wikipedia.orgnih.gov Another, more qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the system after the analytical column. nih.govchromatographyonline.com Injection of a blank matrix extract will show a dip or rise in the constant signal if co-eluting matrix components cause suppression or enhancement. chromatographyonline.com

Mitigation Strategies:

Once identified, several strategies can be employed to minimize or compensate for matrix effects. researchgate.net The choice of strategy depends on the nature of the matrix, the analyte, and the analytical technique. nih.govdrawellanalytical.com

Sample Preparation and Cleanup: The most direct approach is to remove interfering components before analysis. chromatographyonline.com Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and filtration can effectively clean up samples, reducing the complexity of the matrix introduced into the analytical instrument. researchgate.net For instance, an LLE with a non-polar solvent like n-heptane has been shown to be effective in removing matrix components from hair dye formulations without extracting the more polar dye intermediates. researchgate.net

Chromatographic Separation: Optimizing the high-performance liquid chromatography (HPLC) conditions can separate the analyte of interest from interfering matrix components, preventing co-elution. chromatographyonline.com This can involve adjusting the mobile phase composition, gradient, or selecting a different type of stationary phase.

Dilution: Simply diluting the sample extract can be a very effective strategy, especially for highly sensitive techniques like tandem mass spectrometry. chromatographyonline.com Dilution reduces the concentration of all matrix components, thereby lessening their impact on the analyte's ionization. chromatographyonline.com

Calibration Approaches: When matrix effects cannot be eliminated, they can often be compensated for through specific calibration methods.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical or very similar to the sample matrix. wikipedia.orgdrawellanalytical.com This ensures that the standards and samples are affected by the matrix in the same way. However, obtaining a suitable blank matrix can be challenging. chromatographyonline.com

Internal Standards: The use of an internal standard (IS), particularly a stable isotope-labeled version of the analyte, is considered the gold standard for correcting matrix effects. chromatographyonline.com The IS is added to the sample at the beginning of the preparation process and behaves almost identically to the native analyte, experiencing the same signal suppression or enhancement. By using the ratio of the analyte signal to the IS signal, the matrix effect can be effectively normalized.

Standard Addition: In this method, the sample is divided into several aliquots, and known, increasing amounts of the analyte are added to all but one aliquot. wikipedia.org A calibration curve is generated directly in the sample matrix, providing a highly accurate quantification that accounts for specific matrix effects in that particular sample. chromatographyonline.com

Mitigation StrategyPrincipleAdvantagesLimitations
Improved Sample CleanupRemoves interfering compounds from the sample matrix before analysis. chromatographyonline.comDirectly reduces or eliminates the source of the matrix effect.May be time-consuming, costly, and can lead to analyte loss. chromatographyonline.com
Sample DilutionReduces the concentration of both the analyte and interfering matrix components. chromatographyonline.comSimple, fast, and often effective for highly sensitive instruments. chromatographyonline.comMay lower the analyte concentration below the limit of detection.
Matrix-Matched CalibrationPrepares calibration standards in a blank matrix similar to the sample. drawellanalytical.comEffectively compensates for consistent matrix effects across samples.Difficult to find a representative analyte-free matrix. chromatographyonline.com
Internal StandardizationUses a compound (ideally isotope-labeled) that behaves similarly to the analyte to normalize the signal. chromatographyonline.comHighly effective for correcting variability in sample preparation and matrix effects. chromatographyonline.comStable isotope-labeled standards can be expensive or unavailable. chromatographyonline.com
Standard AdditionCreates a calibration curve within each individual sample. wikipedia.orgVery accurate for complex and variable matrices; corrects for sample-specific effects. chromatographyonline.comLabor-intensive and time-consuming as it requires multiple analyses per sample. chromatographyonline.com

Spectrophotometric and Electrochemiluminescence-Based Sensor Development for Real-time Monitoring

Real-time monitoring of pollutants like this compound in environmental systems is essential for understanding dynamic processes and managing contamination events. Spectrophotometric and electrochemiluminescence (ECL) based sensors offer promising avenues for developing portable, rapid, and sensitive tools for on-site analysis.

Spectrophotometric Sensors:

Spectrophotometry, which measures the absorption of light by a substance at a specific wavelength, is a well-established technique for quantifying colored compounds like dyes. nih.gov Modern sensor development focuses on miniaturization and portability, for instance, by integrating spectrophotometers with smartphone technology. acs.org Such devices can use the phone's camera to capture images and specialized apps to analyze color intensity, which correlates to the dye concentration. acs.org These systems provide a simple, cost-effective, and portable method for monitoring dyes in aqueous samples, with detection limits reported in the low mg L⁻¹ range for some organic dyes. acs.org Furthermore, in-situ spectrophotometric probes can be directly integrated into systems to monitor decolorization processes in real-time, providing valuable kinetic data for remediation studies. nih.govrsc.org

Electrochemiluminescence-Based Sensors:

Electrochemiluminescence (ECL) is a highly sensitive analytical technique that combines electrochemical reactions with luminescence detection. mdpi.com An ECL sensor measures the light emitted from excited-state species that are generated at an electrode surface during an electrochemical reaction. nih.gov This method offers distinct advantages, including high sensitivity due to the low background signal (as no external light source is needed) and precise control over the reaction via the applied potential. mdpi.commdpi.com

The development of an ECL sensor for this compound would involve designing a modified electrode that facilitates a reaction between the dye (or a derivative) and a co-reactant to produce light. The intensity of the emitted light would be proportional to the concentration of this compound. nih.gov Nanomaterials, such as gold nanoparticles or carbon nanotubes, are often used to modify electrodes to enhance their conductive properties and amplify the ECL signal, leading to extremely low detection limits. acs.orgnih.gov ECL immunosensors, which use specific antibodies to capture the target analyte, can provide exceptional selectivity, making them suitable for complex sample matrices. researchgate.net While the development is more complex than for spectrophotometric sensors, ECL offers the potential for ultra-trace detection, with limits reaching the picomolar (pM) or even lower ranges for some analytes. mdpi.com

FeatureSpectrophotometric SensorsElectrochemiluminescence (ECL) Sensors
Principle Measures light absorption by the analyte. nih.govMeasures light emission from electrochemically generated excited states. nih.gov
Sensitivity Moderate (typically mg/L to µg/L range). acs.orgVery high (typically µg/L to ng/L or lower). mdpi.com
Selectivity Lower; susceptible to interference from other colored or absorbing compounds.Higher, especially with specific recognition elements (e.g., antibodies, aptamers). mdpi.com
Complexity & Cost Relatively simple and low-cost, especially smartphone-based systems. acs.orgMore complex instrumentation and electrode fabrication; potentially higher cost.
Real-time Application Well-suited for real-time monitoring of color changes in treatment processes. rsc.orgExcellent potential for rapid, on-site detection of trace contaminants.

Method Validation and Quality Assurance in Trace Analysis of this compound in Environmental Media

To ensure that data regarding the presence of this compound in the environment are reliable and defensible, the analytical methods used must be thoroughly validated, and a robust quality assurance (QA) program must be in place. asteetrace.orgresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov

Method Validation Parameters:

Validation involves the assessment of several key performance characteristics:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov For MS-based methods, this is demonstrated by monitoring unique precursor-to-product ion transitions. nih.gov

Linearity and Working Range: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) greater than 0.99 is typically required. uns.ac.iduns.ac.id

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. uns.ac.idresearchgate.net These are crucial for determining the presence of trace levels of contaminants.

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. uns.ac.id Recoveries are typically expected to be within a range of 80-110%. uns.ac.iduns.ac.id

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements, with values below 15-20% often considered acceptable for trace analysis. uns.ac.iduns.ac.id

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Quality Assurance and Quality Control:

A quality assurance program consists of planned actions to ensure that the analytical service meets requirements for quality. asteetrace.org It is supported by quality control (QC) procedures, which are the daily operational steps taken to ensure quality results. asteetrace.org Key QC practices in trace analysis include:

Method Blanks: Analyzing a clean matrix sample to check for contamination during the sample preparation and analysis process. chromatographyonline.com

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte, used to monitor the performance of the entire analytical system. chromatographyonline.com

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a real sample spiked with a known amount of the analyte, used to assess method accuracy and precision in a specific sample matrix. chromatographyonline.com

Use of Reference Materials: Where available, certified reference materials (CRMs) should be analyzed to provide an independent check on the accuracy of the method.

Proficiency Testing: Participation in inter-laboratory comparison studies to externally validate the laboratory's performance. researchgate.net

Typical Validation Parameters for the Trace Analysis of Dyes in Water
ParameterTypical Acceptance CriteriaPurpose
Linearity (R²)≥ 0.99 uns.ac.idEnsures a proportional response of the instrument to concentration.
LOD3 x Standard Deviation of the Blank / Slope of Calibration Curve researchgate.netDefines the smallest concentration that can be detected.
LOQ10 x Standard Deviation of the Blank / Slope of Calibration CurveDefines the smallest concentration that can be accurately measured. nih.gov
Accuracy (% Recovery)Typically 80-110% uns.ac.idMeasures the agreement between the measured value and the true value.
Precision (% RSD)≤ 15-20%Measures the repeatability and reproducibility of the method. uns.ac.id

Computational Chemistry and Molecular Modeling Studies of Hc Blue No. 6

Electronic Structure and Reactivity Profiling using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic characteristics of a molecule, which in turn govern its reactivity and optical properties. For a dye molecule like HC Blue No. 6, these methods are crucial for explaining its color and predicting its chemical stability.

Density Functional Theory (DFT) for Ground State Properties and Electronic Descriptors

Density Functional Theory (DFT) would be the primary tool for investigating the ground state properties of this compound. This method allows for the calculation of various electronic descriptors that provide a quantitative measure of the molecule's reactivity and stability.

Key Electronic Descriptors and Their Significance:

DescriptorSymbolSignificance for this compound
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the molecule's ability to donate electrons. A higher EHOMO suggests greater reactivity towards electrophiles.
Lowest Unoccupied Molecular Orbital EnergyELUMORepresents the molecule's ability to accept electrons. A lower ELUMO points to greater reactivity towards nucleophiles.
HOMO-LUMO GapΔEA smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. It also influences the color of the molecule.
Ionization PotentialIPThe energy required to remove an electron, related to EHOMO.
Electron AffinityEAThe energy released when an electron is added, related to ELUMO.
ElectronegativityχThe power of the molecule to attract electrons.
Chemical HardnessηMeasures the resistance to change in electron distribution.
Chemical SoftnessSThe reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity IndexωA global measure of electrophilic character.

This table represents the type of data that would be generated from DFT calculations; however, no specific values for this compound are available in the current literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Photophysical Behavior

To understand the origin of the blue color of this compound, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method calculates the energies of electronic excited states, which are responsible for the absorption of light in the visible spectrum.

The primary data obtained from TD-DFT calculations would include the maximum absorption wavelength (λmax), the corresponding excitation energies, and the oscillator strengths, which indicate the intensity of the electronic transitions. Analysis of the molecular orbitals involved in these transitions would reveal their nature, such as π→π* or n→π* transitions, which are characteristic of chromophores like the nitro-substituted aromatic ring in this compound.

Ab Initio Methods for High-Accuracy Calculations of Molecular Properties

For more precise calculations of specific molecular properties, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be utilized. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide benchmark data for the geometry and electronic properties of this compound, ensuring the accuracy of less computationally expensive methods.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their surroundings.

Simulation of this compound in Various Solvent Environments and Environmental Phases

MD simulations of this compound in different solvents, particularly water, would be crucial for understanding its behavior in cosmetic formulations and in aqueous environmental systems. These simulations could reveal how the solvent affects the molecule's conformation, particularly the flexible propanediol (B1597323) side chain. Key analyses would include the radial distribution functions to understand the solvation shell structure and the calculation of the solvent accessible surface area.

Investigation of Binding Interactions with Environmental Adsorbents or Enzyme Active Sites

To assess the environmental fate and potential biological interactions of this compound, MD simulations could be used to model its binding to environmental solids like clays or organic matter, or to the active sites of enzymes. Such studies would involve calculating the binding free energy to quantify the strength of these interactions and identifying the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that govern the binding process.

Prediction of Reaction Pathways and Transition States for Degradation Processes

Extensive searches of publicly available scientific literature and chemical databases have yielded no specific studies on the computational elucidation of degradation pathways for the chemical compound this compound (CAS No. 93633-78-4; 1-methylamino-2-nitro-4-(methyl-2,3-dihydroxypropyl)aminobenzene hydrochloride). While computational chemistry is a powerful tool for predicting the degradation of chemical compounds, no dedicated research applying these methods to this compound could be identified.

Computational Elucidation of Oxidation and Reduction Mechanisms

No published research was found that specifically details the use of computational methods to elucidate the oxidation and reduction mechanisms of this compound. Theoretical studies on the degradation of other nitroaromatic compounds and substituted p-phenylenediamines exist, which suggest potential reactive sites, such as the nitro group and the amino groups. nih.govnih.govcir-safety.org However, without specific modeling of this compound, any proposed mechanism would be purely speculative.

Modeling Photochemical Reaction Pathways and Product Formation

Similarly, a thorough literature search did not reveal any studies focused on the computational modeling of photochemical reaction pathways and product formation for this compound. While general principles of photodegradation of dyes are understood, and computational methods are frequently used to study these processes for other molecules, no such analysis has been published for this compound.

Quantitative Structure-Activity Relationships (QSAR) for Predicting Environmental Fate and Transformation

No specific Quantitative Structure-Activity Relationship (QSAR) models developed for or applied to this compound to predict its environmental fate and transformation were found in the reviewed literature. QSAR models are valuable tools for predicting the environmental properties of chemicals based on their molecular structure. Current time information in Fresno County, US. There are general QSAR models for classes of compounds that might include structures similar to this compound, such as nitroaromatic compounds or substituted anilines. However, no studies have been published that specifically report the application of such models to this compound or the development of a bespoke QSAR model for this compound.

Advanced Materials Interactions and Applications Non Cosmetic, Research Oriented

Investigation of HC Blue No. 6 Adsorption onto Engineered Sorbents

The removal of dyes from aqueous solutions is a critical area of environmental research. Engineered sorbents are frequently investigated for their potential to remediate water contaminated with various dyes. However, specific studies detailing the adsorption of this compound onto materials such as metal oxides, nanomaterials, and polymers are not readily found in the current body of scientific literature.

Mechanisms of Physisorption and Chemisorption on Metal Oxides, Nanomaterials, and Polymers

The interaction between an adsorbent and a dye molecule can be broadly categorized as physisorption or chemisorption. Physisorption involves weak intermolecular forces, such as van der Waals forces and dipole-dipole interactions, while chemisorption involves the formation of a chemical bond between the dye and the adsorbent surface. The specific mechanism is dependent on the chemical structures of both the dye and the adsorbent.

For a molecule like this compound, which possesses polar functional groups (hydroxyl and nitro groups) and aromatic rings, both physisorption and chemisorption could theoretically occur on various engineered surfaces. For instance, hydrogen bonding could play a role in its adsorption onto hydroxylated surfaces of metal oxides. The aromatic rings could interact with graphitic surfaces of nanomaterials via π-π stacking. The potential for these interactions remains a subject for future research, as no specific studies have been identified.

Kinetic and Isotherm Studies of Adsorption Processes for Environmental Remediation

To understand the efficiency and mechanism of an adsorption process, kinetic and isotherm studies are essential. Kinetic models, such as pseudo-first-order and pseudo-second-order models, describe the rate at which a dye is removed from a solution. Isotherm models, like the Langmuir and Freundlich isotherms, provide insight into the equilibrium distribution of the dye between the adsorbent and the solution, offering information on the maximum adsorption capacity.

While numerous studies have been published on the adsorption kinetics and isotherms of other dyes, such as methylene blue, on various sorbents, there is a notable absence of such data specifically for this compound. Consequently, no data tables for kinetic or isotherm parameters for the adsorption of this compound can be provided at this time.

Integration of this compound in Functional Materials for Optical or Sensing Applications

Organic dyes are often incorporated into solid matrices to create functional materials with specific optical or sensing properties. The color of this compound suggests it absorbs light in the visible spectrum, which could make it a candidate for applications such as optical filters or as a component in colorimetric sensors.

Fabrication of Dye-Doped Composite Materials with Tailored Optical Properties

The fabrication of dye-doped composite materials typically involves dispersing the dye within a polymer or inorganic matrix. The method of fabrication can significantly influence the final optical properties of the material. Techniques such as solution casting, melt processing, or in-situ polymerization are commonly employed. Research detailing the fabrication of composite materials specifically doped with this compound has not been found.

Photostability and Chemical Stability of this compound within Material Matrices

A crucial factor for the application of any dye in functional materials is its stability. Photostability refers to the dye's resistance to degradation upon exposure to light, while chemical stability relates to its ability to withstand chemical changes in its environment. The stability of a dye can be significantly influenced by the host material matrix. While general knowledge on the stability of hair dyes exists, specific scientific investigations into the photostability and chemical stability of this compound within various material matrices for non-cosmetic applications are not available.

Interfacial Chemistry and Surface Reactivity Studies Involving this compound

The interfacial chemistry and surface reactivity of a molecule are fundamental to understanding its interactions with other materials. For this compound, this would involve studying its behavior at the interface with different solids, liquids, and gases. Such studies could elucidate its potential as a surface modifier or as a probe for studying surface properties. At present, there is a lack of published research focusing on the interfacial chemistry and surface reactivity of this compound in a non-cosmetic, research-oriented context.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing HC Blue No. 6 with high purity, and how can researchers validate its structural integrity?

  • Methodological Answer : Synthesis protocols should specify reaction temperatures, solvent systems (e.g., ethanol/water mixtures), and catalysts. Structural validation requires techniques like nuclear magnetic resonance (NMR) for functional group analysis and high-performance liquid chromatography (HPLC) for purity assessment. Accelerated stability testing under varying pH and temperature can further confirm compound integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., environmental samples or biological tissues)?

  • Methodological Answer : Use spectrophotometry for rapid quantification via absorbance maxima (e.g., λ = 610 nm). For complex matrices, pair liquid chromatography-mass spectrometry (LC-MS) with solid-phase extraction (SPE) to enhance sensitivity and reduce matrix interference. Calibration curves must be validated using spiked samples .

Q. What existing toxicity data are available for this compound, and how can researchers design in vitro assays to assess its cytotoxicity?

  • Methodological Answer : Review existing toxicological databases (e.g., EPA’s ECOTOX) for LD50 values and ecotoxicity profiles. For new assays, use human keratinocyte (HaCaT) or zebrafish embryo models, measuring endpoints like cell viability (via MTT assay) or teratogenicity. Include positive/negative controls and dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photodegradation pathways of this compound under UV vs. visible light?

  • Methodological Answer : Conduct controlled irradiation experiments using monochromatic light sources (e.g., 254 nm for UV, 450 nm for visible). Monitor degradation products via time-resolved spectroscopy (UV-Vis, FTIR) and quantum yield calculations. Compare kinetic models (e.g., pseudo-first-order) to identify dominant pathways .

Q. What experimental designs are suitable for evaluating the environmental persistence of this compound in aquatic ecosystems, considering bioaccumulation and metabolite formation?

  • Methodological Answer : Use microcosm studies simulating freshwater/sediment systems. Track this compound and metabolites using LC-MS/MS over 30–60 days. Apply fugacity modeling to predict partitioning and bioaccumulation factors in aquatic organisms (e.g., Daphnia magna). Include abiotic controls to distinguish biotic vs. abiotic degradation .

Q. How can computational chemistry approaches (e.g., DFT or molecular docking) predict the interaction of this compound with biological targets or environmental receptors?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron distribution and reactive sites. For biological interactions, use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with proteins (e.g., cytochrome P450). Validate predictions with in vitro binding assays .

Q. What strategies address discrepancies in reported solubility data for this compound across different solvent systems?

  • Methodological Answer : Conduct systematic solubility studies using the shake-flask method in solvents of varying polarity (e.g., water, DMSO, hexane). Apply Hansen solubility parameters (HSPs) to correlate solubility with solvent properties. Use differential scanning calorimetry (DSC) to assess crystallinity effects .

Methodological Best Practices

  • Data Contradiction Analysis : Employ meta-analysis frameworks to aggregate disparate findings. For example, use PRISMA guidelines to systematically review literature on this compound’s mutagenicity, highlighting methodological variability (e.g., Ames test protocols) as a source of inconsistency .
  • Interdisciplinary Collaboration : Partner with toxicologists, environmental chemists, and computational biologists to design multi-phasic studies (e.g., combining lab experiments with ecological modeling) .
  • Ethical and Reproducibility Standards : Adhere to OECD guidelines for chemical testing. Publish raw datasets (e.g., spectral libraries, chromatograms) in repositories like Figshare to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.